molecular formula C18H18BrNO4 B2709656 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 574712-50-8

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B2709656
CAS RN: 574712-50-8
M. Wt: 392.249
InChI Key: URAACGOHJHBRGL-UHFFFAOYSA-N
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Description

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a member of the acetamide family and is commonly referred to as BFA. BFA has been found to have a wide range of applications in scientific research, including the study of cell biology, biochemistry, and pharmacology. In

Scientific Research Applications

BFA has been widely used in scientific research for its ability to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion. BFA has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking, glycosylation, and cell division. BFA has also been used to investigate the mechanism of action of various drugs and toxins, including ricin and cholera toxin.

Mechanism of Action

BFA acts by inhibiting the function of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle trafficking between the Golgi apparatus and the endoplasmic reticulum (ER). BFA binds to ARF and prevents it from interacting with its effector proteins, leading to the disassembly of the Golgi apparatus and the redistribution of its contents to the ER.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of the actin cytoskeleton, and the induction of apoptosis. BFA has also been shown to activate the unfolded protein response (UPR), a cellular stress response pathway that is activated in response to ER stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFA is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This allows researchers to study the specific role of the Golgi apparatus in various cellular processes. However, one of the limitations of BFA is its cytotoxicity, which can limit its use in certain experiments. BFA is also known to be unstable in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving BFA. One area of interest is the development of new BFA analogs with improved stability and reduced cytotoxicity. Another area of interest is the use of BFA in combination with other drugs or toxins to study their mechanism of action. Finally, BFA could be used to investigate the role of the Golgi apparatus in various disease states, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its ability to disrupt the Golgi apparatus. BFA has a wide range of applications in cell biology, biochemistry, and pharmacology, and has been used to study the mechanism of action of various drugs and toxins. While BFA has some limitations, its unique properties make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of BFA involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization to obtain pure BFA.

properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAACGOHJHBRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

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